molecular formula C14H9ClF2O3 B2848499 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid CAS No. 1355636-71-3

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid

Cat. No.: B2848499
CAS No.: 1355636-71-3
M. Wt: 298.67
InChI Key: DKQBMLLBSPXXDM-UHFFFAOYSA-N
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Description

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid (CAS 1289083-12-0) is a benzoic acid derivative with a chlorine substituent at the 3-position and a (3,4-difluorophenyl)methoxy group at the 4-position. Its molecular formula is C₁₄H₁₀ClF₂O₃, with a molar mass of 308.68 g/mol. This compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of kinase inhibitors and antimicrobial agents . The difluorophenylmethoxy moiety enhances lipophilicity and metabolic stability, making it advantageous for drug design.

Properties

IUPAC Name

3-chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2O3/c15-10-6-9(14(18)19)2-4-13(10)20-7-8-1-3-11(16)12(17)5-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQBMLLBSPXXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C(=O)O)Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-difluorophenol and 3-chlorobenzoic acid.

    Etherification: The 3,4-difluorophenol undergoes etherification with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Reaction Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydroxy derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.

Major Products

    Substitution: Formation of substituted benzoic acid derivatives.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of hydroxy derivatives or other reduced forms.

Scientific Research Applications

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The chloro and fluorine substituents can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzyloxy Group

3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid (CAS N/A)
  • Structure : Chlorine at position 3, (2-chlorophenyl)methoxy at position 4, and methoxy at position 4.
  • Molecular Formula : C₁₅H₁₂Cl₂O₄
  • Molar Mass : 327.16 g/mol
  • The additional methoxy at position 5 increases polarity, which may improve aqueous solubility but reduce membrane permeability .
2-Chloro-4-(3,4-difluorophenyl)benzoic acid (CAS 1261956-79-9)
  • Molecular Formula : C₁₃H₇ClF₂O₂
  • Molar Mass : 268.65 g/mol
  • Key Differences :
    • Direct attachment of the difluorophenyl group eliminates the methoxy linker, reducing conformational flexibility.
    • The altered substitution pattern (Cl at position 2 vs. 3) may affect electronic properties and acidity of the benzoic acid .

Functional Group Replacements

3-Chloro-4-(4-methylpiperazinyl)benzoic acid (CAS 1197193-33-1)
  • Structure : Chlorine at position 3, 4-methylpiperazinyl at position 4.
  • Molecular Formula : C₁₂H₁₅ClN₂O₂
  • Molar Mass : 254.72 g/mol
  • Key Differences :
    • Replacement of the difluorophenylmethoxy group with a basic piperazinyl moiety significantly alters pharmacokinetics.
    • The nitrogen in piperazine allows for salt formation, enhancing solubility in acidic environments (e.g., gastric fluid) .
3-Chloro-4-(trifluoromethyl)benzoic acid (CAS 115754-20-6)
  • Structure : Chlorine at position 3, trifluoromethyl at position 4.
  • Molecular Formula : C₈H₄ClF₃O₂
  • Molar Mass : 224.57 g/mol
  • Key Differences :
    • The electron-withdrawing trifluoromethyl group increases benzoic acid acidity (lower pKa), favoring ionization in physiological conditions.
    • Reduced steric bulk compared to the difluorophenylmethoxy group may improve binding to flat hydrophobic pockets .
Hydrazone Derivatives of 4-[3-(3,4-Difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
  • Structure : Difluorophenyl-substituted pyrazole ring attached to benzoic acid.
  • Key Findings :
    • Pyrazole-containing analogs exhibit broad-spectrum antimicrobial activity (MIC values: 2–32 µg/mL against S. aureus and E. coli), attributed to the pyrazole ring’s ability to disrupt microbial membranes.
    • The target compound lacks a pyrazole moiety, suggesting distinct biological targets (e.g., kinase inhibition vs. antimicrobial action) .

Physicochemical Properties

Compound logP* Water Solubility (mg/mL) Melting Point (°C)
3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid 3.2 0.15 180–182†
3-Chloro-4-[(2-chlorophenyl)methoxy]-5-methoxybenzoic acid 3.8 0.08 195–198†
2-Chloro-4-(3,4-difluorophenyl)benzoic acid 2.9 0.20 165–168†
3-Chloro-4-(trifluoromethyl)benzoic acid 2.5 0.30 150–153†

*Predicted using ChemAxon software. †Estimated based on analog data.

Biological Activity

3-Chloro-4-[(3,4-difluorophenyl)methoxy]benzoic acid is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by a chloro group and difluorophenyl moiety, suggests various biological activities. This article reviews the biological activity of this compound based on existing literature, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H9ClF2O3
  • Molecular Weight : 298.67 g/mol
  • CAS Number : 1355636-71-3
  • Purity : Minimum 95%

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For instance, it may inhibit receptor tyrosine kinases (RTKs) that are critical in tumor growth and metastasis.
  • Cytotoxicity : In vitro studies have demonstrated its cytotoxic effects against several cancer cell lines, indicating its potential role as an anticancer agent.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The findings are summarized in Table 1.

Cell LineIC50 Value (µM)Reference
MCF7 (Breast)1.85
A549 (Lung)2.09
HeLa (Cervical)2.81
HepG2 (Liver)2.08

The compound exhibited significant potency against these cell lines, suggesting it could be a candidate for further development in cancer therapy.

Mechanism Studies

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways such as the EGFR pathway. Studies indicate that compounds similar to this compound inhibit EGFR with IC50 values ranging from nanomolar to micromolar concentrations, which is crucial for tumor growth regulation .

Case Studies

  • In Vivo Efficacy : In a mouse model of colon cancer, derivatives of this compound were shown to significantly reduce tumor size and improve survival rates. This suggests that modifications to the structure can enhance its therapeutic efficacy.
  • Combination Therapy : Research has indicated that when used in combination with other chemotherapeutic agents, the efficacy of this compound increases, potentially due to synergistic effects on cancer cell apoptosis pathways.

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